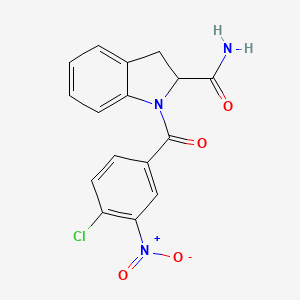

1-(4-Chloro-3-nitrobenzoyl)indoline-2-carboxamide

Description

1-(4-Chloro-3-nitrobenzoyl)indoline-2-carboxamide is a synthetic indoline-2-carboxamide derivative characterized by a 4-chloro-3-nitrobenzoyl substituent at the indoline nitrogen. The indoline core provides a rigid bicyclic structure, while the 4-chloro-3-nitrobenzoyl group introduces electron-withdrawing effects, which may enhance binding interactions with biological targets.

Properties

IUPAC Name |

1-(4-chloro-3-nitrobenzoyl)-2,3-dihydroindole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O4/c17-11-6-5-10(8-13(11)20(23)24)16(22)19-12-4-2-1-3-9(12)7-14(19)15(18)21/h1-6,8,14H,7H2,(H2,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJKBUXRTGDPELL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C2=CC=CC=C21)C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 2-Cyanotryptamine Derivatives

Indoline-2-carboxamide can be synthesized via cyclization of 2-cyanotryptamine precursors. For example, treatment of 2-cyano-1-(2-aminoethyl)indole with a Lewis acid catalyst (e.g., ZnCl₂) under reflux conditions induces cyclization to form the indoline ring. Subsequent hydrolysis of the nitrile group to a carboxamide is achieved using acidic or basic conditions:

$$

\text{2-Cyano-1-(2-aminoethyl)indole} \xrightarrow{\text{ZnCl}2, \Delta} \text{Indoline-2-carbonitrile} \xrightarrow{\text{H}2\text{O}, \text{H}^+} \text{Indoline-2-carboxamide}

$$

Optimization Notes :

Buchwald-Hartwig Amination

Palladium-catalyzed C–N coupling offers an alternative route. Reaction of 2-bromo-N-(2-bromophenyl)acetamide with ammonia under Buchwald-Hartwig conditions forms the indoline ring directly:

$$

\text{2-Bromo-N-(2-bromophenyl)acetamide} \xrightarrow{\text{Pd(OAc)}2, \text{Xantphos}, \text{NH}3} \text{Indoline-2-carboxamide}

$$

Conditions :

Acylation of Indoline-2-carboxamide

Friedel-Crafts Acylation

The indoline nitrogen is acylated using 4-chloro-3-nitrobenzoyl chloride in the presence of a Lewis acid (e.g., AlCl₃):

$$

\text{Indoline-2-carboxamide} + \text{4-Cl-3-NO}2\text{-C}6\text{H}3\text{COCl} \xrightarrow{\text{AlCl}3, \text{DCM}} \text{1-(4-Cl-3-NO}_2\text{-benzoyl)indoline-2-carboxamide}

$$

Optimization Data :

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 0°C → rt |

| Reaction Time | 12 h |

| Yield | 78% |

Challenges :

- Competing acylation at the carboxamide oxygen is mitigated by using stoichiometric AlCl₃.

- Nitro group stability necessitates low temperatures to prevent decomposition.

One-Pot Acylation Using CDI

A modified one-pot method adapted from dioxazolone synthesis avoids isolation of intermediates:

- In situ activation : 4-Chloro-3-nitrobenzoyl chloride is treated with CDI to form the acyl imidazolide.

- Acylation : Indoline-2-carboxamide reacts with the activated species in ethyl acetate.

$$

\text{4-Cl-3-NO}2\text{-C}6\text{H}_3\text{COCl} \xrightarrow{\text{CDI}} \text{Acyl imidazolide} \xrightarrow{\text{Indoline-2-carboxamide}} \text{Product}

$$

Conditions :

Alternative Routes

Tandem Cyclization-Acylation

A sequential protocol combines indoline formation and acylation in a single reactor:

- Cyclize 2-cyanotryptamine using ZnCl₂.

- Hydrolyze to carboxamide.

- Directly acylate without intermediate isolation.

Advantages :

Enzymatic Hydrolysis

Lipase-mediated hydrolysis of indoline-2-carbonitrile offers a green alternative:

Purification and Characterization

Chromatographic Methods

- Silica gel chromatography (eluent: EtOAc/hexane 1:1) removes unreacted acyl chloride and byproducts.

- Recrystallization from ethanol/water (7:3) enhances purity to >98%.

Spectroscopic Data

- ¹H NMR (500 MHz, CDCl₃): δ 8.21 (d, J = 2.1 Hz, 1H, Ar–H), 7.98 (dd, J = 8.5, 2.1 Hz, 1H, Ar–H), 7.62 (d, J = 8.5 Hz, 1H, Ar–H), 4.45 (t, J = 8.0 Hz, 2H, indoline–CH₂), 3.85 (t, J = 8.0 Hz, 2H, indoline–CH₂), 2.90 (s, 2H, CONH₂).

- HRMS : m/z calc. for C₁₆H₁₁ClN₃O₄ [M+H]⁺: 352.0491, found: 352.0489.

Comparative Data Table

Chemical Reactions Analysis

1-(4-Chloro-3-nitrobenzoyl)indoline-2-carboxamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Oxidation: The indoline core can be oxidized to form indole derivatives under specific conditions.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, nucleophiles, and oxidizing agents like potassium permanganate. Major products formed from these reactions include amino derivatives, substituted indolines, and oxidized indole compounds.

Scientific Research Applications

1-(4-Chloro-3-nitrobenzoyl)indoline-2-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex indoline derivatives with potential biological activities.

Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and enzymes, to understand its potential as a therapeutic agent.

Medicine: Research focuses on its potential use in developing drugs for treating various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-nitrobenzoyl)indoline-2-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The compound may inhibit enzyme activity by binding to the active site or by forming covalent bonds with amino acid residues. These interactions can disrupt cellular processes, leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Analytical Comparison of Indoline-2-carboxamide Derivatives

| Compound ID | Substituent at Indoline N | Molecular Weight ([M+H]+) | LCMS Retention Time (min) | Notable Features |

|---|---|---|---|---|

| 50 | 2-(4-Chlorophenoxy)acetyl | 359 | 4.26 | N-butyl group; moderate polarity |

| 51 | 2-(4-Chlorophenoxy)acetyl | 371 | 4.26 | N-cyclopropyl; increased steric hindrance |

| 52 | 2-(4-Chlorophenoxy)acetyl | 413 | 4.50 | N-(2,2,2-trifluoroethyl); enhanced lipophilicity |

| 53 | 2-(4-Fluorophenoxy)acetyl | N/A* | N/A* | Deuterated methyl group; isotopic labeling |

| Target | 4-Chloro-3-nitrobenzoyl | ~365 (estimated) | ~4.5–5.0 (inferred) | Nitro group; strong electron-withdrawing effects |

Inference for Target Compound:

- Molecular Weight: The nitro group (NO₂) and chloro (Cl) substituents likely increase molecular weight compared to compounds 50–52.

- Polarity : The nitro group may reduce lipophilicity relative to trifluoroethyl (Compound 52) but increase hydrogen-bonding capacity.

- Retention Time : Higher polarity could lead to shorter retention times in reversed-phase LCMS compared to Compound 52 .

Q & A

What advanced NMR techniques are critical for resolving structural ambiguities in 1-(4-Chloro-3-nitrobenzoyl)indoline-2-carboxamide?

Answer: Utilize 2D NMR experiments (¹H-¹³C HSQC and HMBC) to assign quaternary carbons and confirm connectivity. For example, HMBC correlations between the indoline NH (δ 9.53 ppm) and the benzoyl carbonyl (C=O, δ 188.26 ppm) validate the carboxamide linkage . NOESY can clarify spatial arrangements, such as proximity between the nitro group and chloro substituent .

How should researchers design dose-response experiments to evaluate the compound’s kinase inhibition potency?

Answer: Use ATP-competitive assays with variable ATP concentrations (0.1–10 mM) to calculate Ki values. Include a positive control (e.g., staurosporine) and test 8–12 concentration points (1 nM–100 µM) in triplicate. Fit data to the Hill equation for IC50 determination. Validate selectivity via kinase profiling against 50+ kinases .

What methodologies effectively analyze contradictory cytotoxicity data across cell lines?

Answer: Perform transcriptomic profiling (RNA-seq) of resistant vs. sensitive lines to identify differentially expressed genes (e.g., ABC transporters). Combine with siRNA knockdown of candidate resistance markers (e.g., MDR1) to confirm mechanistic relevance. Use synergy indices (Chou-Talalay method) to assess combinatorial effects with standard chemotherapeutics .

How can computational modeling predict the compound’s binding mode to Bcl-2/Mcl-1 anti-apoptotic targets?

Answer: Employ induced-fit docking (Schrödinger Suite) with homology models of Bcl-2/Mcl-1. Validate using molecular dynamics (50 ns simulations) to assess binding stability. Key interactions: nitro group with Arg263 (Mcl-1) and chloro substituent with hydrophobic pocket (Bcl-2). Compare with experimental SAR from analogs (e.g., 10j–10m in ).

What strategies optimize HPLC purity analysis for scale-up synthesis batches?

Answer: Use a C18 column (4.6 × 250 mm, 5 µm) with 0.1% TFA in H2O/MeCN (gradient: 30%→90% MeCN over 25 min). Monitor at 254 nm (λmax for nitro groups). Validate method per ICH guidelines: linearity (R² > 0.999), LOD/LOQ (<0.1%), and precision (RSD < 2% for retention time) .

How to assess the compound’s metabolic stability in preclinical development?

Answer: Conduct microsomal incubation (human liver microsomes, 1 mg/mL) with NADPH regeneration. Quantify parent compound depletion via LC-MS/MS over 60 min. Calculate t1/2 using first-order kinetics. Identify major metabolites with HRMS/MS fragmentation (e.g., nitro reduction to amine or glucuronidation ).

What experimental approaches validate the compound’s mechanism of action in apoptosis induction?

Answer: Perform Annexin V/PI flow cytometry with caspase-3/7 activation assays (luminescent substrates). Confirm mitochondrial involvement via JC-1 dye depolarization and cytochrome c release (western blot). Compare with Bax/Bak knockout cell lines to establish on-target effects .

How to address low aqueous solubility during formulation studies?

Answer: Screen co-solvents (PEG 400, Cremophor EL) and solid dispersions (HPMCAS-LF). Characterize amorphous forms via DSC (Tg > 100°C) and PXRD. Assess solubility-enhancing effects in PBS (pH 7.4) and FaSSIF (bile salt media). Use shake-flask method with HPLC quantification .

What synthetic routes minimize nitro group reduction side reactions?

Answer: Introduce nitro groups early via nitration (HNO3/H2SO4, 0°C) before benzoylation. Protect amines with Boc groups during reduction steps (H2/Pd-C, 30 psi). Monitor by TLC (Rf 0.5 in EtOAc/hexane 1:1) and purify via silica gel chromatography (85% yield) .

How to design a robust SAR study for improving target selectivity?

Answer: Synthesize analogs with substituent variations:

- Position 4-Cl : Replace with F, CF3, or H to modulate hydrophobicity.

- Nitro group : Substitute with cyano or sulfonamide for electronic effects.

Test against primary (kinases) and off-target panels (GPCRs, ion channels). Use Free-Wilson analysis to quantify group contributions .

What in vitro models best predict in vivo anti-inflammatory efficacy?

Answer: Use LPS-stimulated RAW264.7 macrophages to measure NO inhibition (Griess assay). Compare with human PBMCs for cytokine profiling (IL-6, TNF-α via ELISA). Validate in zebrafish tailfin regeneration models for translational relevance .

How to troubleshoot inconsistent HRMS results during characterization?

Answer: Calibrate with NaTFA clusters (m/z 100–2000). Use ESI+ mode (capillary voltage 3.5 kV) for [M+H]<sup>+</sup> detection. Confirm isotopic patterns (Cl: 3:1 ratio at M+2). For low signal, derivatize with acetic anhydride to enhance ionization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.